6-chloro-N-{[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl}pyridine-2-carboxamide
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Overview
Description
6-chloro-N-{[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl}pyridine-2-carboxamide is a synthetic organic compound that features a pyridine ring substituted with a chloro group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-{[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl}pyridine-2-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from acyclic precursors through cyclization reactions.
Substitution Reactions:
Coupling with Pyridine Derivative: The pyrrolidine derivative is then coupled with a pyridine-2-carboxamide derivative through amide bond formation, often using coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chloro group.
Major Products
Oxidation: Products may include aldehydes or carboxylic acids.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-N-{[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl}pyridine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biology: The compound is used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used as an intermediate in the synthesis of more complex molecules with industrial applications.
Mechanism of Action
The mechanism of action of 6-chloro-N-{[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl}pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring and the carboxamide group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(2-methoxyethyl)pyridine-3-carboxamide
- 2-chloro-6-(trichloromethyl)pyridine
Uniqueness
6-chloro-N-{[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl}pyridine-2-carboxamide is unique due to the presence of the pyrrolidine ring, which imparts distinct steric and electronic properties. This makes it a valuable scaffold in drug design, offering different binding affinities and selectivities compared to similar compounds.
Properties
IUPAC Name |
6-chloro-N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c1-20-8-7-18-6-5-11(10-18)9-16-14(19)12-3-2-4-13(15)17-12/h2-4,11H,5-10H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNAEXAPWICVIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(C1)CNC(=O)C2=NC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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